A Comprehensive Technical Guide to 4,5-Difluoro-2-methoxybenzyl bromide
A Comprehensive Technical Guide to 4,5-Difluoro-2-methoxybenzyl bromide
Abstract: 4,5-Difluoro-2-methoxybenzyl bromide (CAS No. 886499-64-5) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, conferred by the vicinal fluorine atoms and the methoxy group, make it a valuable synthon for introducing a specifically functionalized benzyl moiety into target molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, key parameters in the optimization of drug candidates.[4] This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis, an exploration of its chemical reactivity, and critical safety and handling information tailored for researchers and drug development professionals.
Core Physicochemical and Structural Characteristics
4,5-Difluoro-2-methoxybenzyl bromide is a substituted toluene derivative where the methyl group is brominated, rendering it a reactive electrophilic reagent. The aromatic ring is decorated with two fluorine atoms and a methoxy group, which modulate the reactivity of the benzylic bromide and influence the properties of the resulting derivatives.
Key Properties
The fundamental properties of 4,5-Difluoro-2-methoxybenzyl bromide are summarized in the table below for quick laboratory reference.
| Property | Value | Reference(s) |
| CAS Number | 886499-64-5 | [1][2][3][5] |
| Molecular Formula | C₈H₇BrF₂O | [1][2][3] |
| Molecular Weight | 237.04 g/mol | [1][2] |
| IUPAC Name | 1-(bromomethyl)-4,5-difluoro-2-methoxybenzene | [3] |
| Synonyms | 1-(Bromomethyl)-4,5-difluoro-2-methoxy-benzene | [2][3] |
| Appearance | Typically a solid (may vary by supplier) | |
| Purity | Commonly available in ≥95% purity | [2] |
Synthesis and Mechanistic Considerations
The most direct and common laboratory-scale synthesis of 4,5-Difluoro-2-methoxybenzyl bromide involves the free-radical bromination of its precursor, 4,5-difluoro-2-methoxytoluene. This reaction selectively targets the benzylic position, which is activated for radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring.
Causality in Reagent Selection
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Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). NBS provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as electrophilic aromatic substitution on the electron-rich methoxy- and fluoro-substituted ring.
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Radical Initiator: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the reaction by generating the initial bromine radical. The choice of initiator depends on the solvent and reaction temperature.
Generalized Synthetic Workflow
Caption: Synthesis of 4,5-Difluoro-2-methoxybenzyl bromide.
Experimental Protocol: Radical Bromination
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-difluoro-2-methoxytoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.
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Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).
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Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 4,5-Difluoro-2-methoxybenzyl bromide.
Reactivity and Applications in Drug Discovery
The primary utility of 4,5-Difluoro-2-methoxybenzyl bromide stems from the high reactivity of the benzylic bromide. It is an excellent electrophile, readily participating in nucleophilic substitution (S_N2) reactions. This allows for the covalent attachment of the 4,5-difluoro-2-methoxybenzyl moiety to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
Role as a Key Building Block
In drug discovery, the introduction of fluorinated motifs is a well-established strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[4] The 4,5-difluoro-2-methoxybenzyl group can serve as a key fragment in the synthesis of complex molecules targeting various biological pathways. For instance, substituted benzyl groups are common in the development of enzyme inhibitors, where they can form critical binding interactions within the active site. This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B), which is implicated in type 2 diabetes.[6]
General Application Workflow in Synthesis
Caption: General S_N2 reaction workflow.
Safety, Handling, and Storage
As a reactive benzyl bromide, this compound is corrosive and a lachrymator. Strict adherence to safety protocols is mandatory.[7][8]
Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA or EN166 standards.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of properly after.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
First Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Handling and Storage
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in accordance with good industrial hygiene and safety practices.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up in a corrosives area.[7]
Conclusion
4,5-Difluoro-2-methoxybenzyl bromide is a specialized and highly valuable reagent for medicinal chemists and organic synthesists. Its well-defined reactivity as an electrophile, combined with the beneficial properties conferred by its fluorine and methoxy substituents, makes it an indispensable tool for constructing complex molecular architectures. The strategic incorporation of this moiety can significantly impact the biological profile of novel drug candidates. Proper understanding of its synthesis, reactivity, and handling is crucial for its safe and effective application in the laboratory.
References
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CP Lab Safety. (n.d.). 4,5-Difluoro-2-methoxybenzyl bromide, 95% Purity, C8H7BrF2O, 1 gram. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, 4,5-Difluoro-2-methoxybenzyl bromide. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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Doemling, A. et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. Retrieved from [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from a representative article like [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. echemi.com [echemi.com]
- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
